molecular formula C13H20N2O2 B14881031 3'-Cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one

3'-Cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one

Cat. No.: B14881031
M. Wt: 236.31 g/mol
InChI Key: LOJVEGYJUOCADY-UHFFFAOYSA-N
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Description

(1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[321]octane-3,6’-[1,3]oxazinan]-2’-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one typically involves a regio and diastereoselective strategy. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.

Scientific Research Applications

(1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites on proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one apart is its combination of a cyclopropyl group with a spiro junction, providing a unique three-dimensional structure that can interact with biological targets in specific ways.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-cyclopropylspiro[1,3-oxazinane-6,3'-8-azabicyclo[3.2.1]octane]-2-one

InChI

InChI=1S/C13H20N2O2/c16-12-15(11-3-4-11)6-5-13(17-12)7-9-1-2-10(8-13)14-9/h9-11,14H,1-8H2

InChI Key

LOJVEGYJUOCADY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(CC4CCC(C3)N4)OC2=O

Origin of Product

United States

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